molecular formula C12H10ClN2O5S<br>C12H11ClN2O5S B1674285 Furosemide CAS No. 54-31-9

Furosemide

Cat. No. B1674285
CAS RN: 54-31-9
M. Wt: 330.74 g/mol
InChI Key: ZZUFCTLCJUWOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furosemide belongs to a group of medicines called loop diuretics, also known as water pills . It is given to help treat fluid retention (edema) and swelling caused by congestive heart failure, liver disease, kidney disease, or other medical conditions . It works by acting on the kidneys to increase the flow of urine .


Synthesis Analysis

Furosemide-functionalized nanoferrite was synthesized and characterized by various analytical techniques . The furosemide-functionalized ferrite was used to settle down the starch particles under three different pH . The novelty of the present investigation is that furosemide-functionalized Fe3O4 nanoparticle was synthesized by co-precipitation method .


Molecular Structure Analysis

The molecular formula of Furosemide is C12H11ClN2O5S and its molecular weight is 330.7 .


Chemical Reactions Analysis

Furosemide is assayed by aqueous acid-base titration between weak acid furosemide and strong alkali sodium hydroxide . In this assay, protophilic solvent dimethyl formamide is used which enhances the acidity of furosemide so that it can be titrated with sodium hydroxide .


Physical And Chemical Properties Analysis

Furosemide is a solid substance . It has a solubility of 60 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics :

    • Furosemide is known for its complex pharmacokinetic and pharmacodynamic properties. It acts primarily at the ascending limb of the loop of Henle in the kidneys, inhibiting the reabsorption of chloride, which leads to diuresis. Its response varies based on fluid and electrolyte balance and is influenced by factors like bioavailability and urinary delivery. Furosemide is highly bound to plasma proteins and has a variable half-life influenced by underlying diseases, such as end-stage renal disease (Boles Ponto & Schoenwald, 1990).
  • Use in Acute Kidney Injury :

    • Furosemide has been used in various stages of acute kidney injury. It is secreted by the proximal tubules into the urine before reaching its site of action. Its effectiveness in acute kidney injury does not necessarily translate to reduced mortality but may assist in managing fluid balance, especially in patients with acute lung injury (Ho & Power, 2010).
  • Pharmacologic Spectrum :

    • Beyond its diuretic properties, furosemide exhibits various other actions such as vasodilation, potential use in controlling epilepsy, and antioxidant properties. It has been studied for its role in treating conditions like bronchospasm and increasing thoracic lymph duct flow. However, its use in veterinary medicine remains primarily as a diuretic (Abbott & Kovacic, 2008).
  • Cardiac Failure Management :

    • High doses of furosemide have been used in treating severe cardiac failure refractory to conventional therapy. It has been observed to improve conditions in patients with severe cardiac failure with minimal major side-effects, highlighting its potential in cardiac care (Kuchar & O'Rourke, 1985).
  • Gastroretentive Dosage Form :

    • Studies on gastroretentive dosage forms of furosemide have shown improved pharmacodynamic actions due to sustained absorption in the stomach and jejunum. This form of administration aims to delay the body's counteractivity to the drug effect, offering an alternative method of administration for specific clinical needs (Klausner et al., 2003).
  • Pediatric Diuretic Effect :

    • In pediatric patients, furosemide has shown significant linear relationships between drug urinary excretion rate and urine flow rate, indicating its efficacy as a diuretic in children with
    different diseases. It also has potential anti-inflammatory properties and has been used in various pediatric conditions, demonstrating its versatility in treating younger patients .
  • Anticonvulsant Properties :

    • Furosemide has been evaluated for its anticonvulsant properties, especially in the context of limbic status epilepticus. It presents an alternative therapeutic approach to traditional antiseizure medication, offering potential benefits in specific neurological conditions (Holtkamp et al., 2003).
  • Use in Veterinary Medicine :

    • In veterinary medicine, furosemide is used for conditions like acute renal failure and congestive heart failure in animals. Its pharmacologic effects, such as increasing urinary sodium and chloride excretion and affecting renal blood flow, make it a valuable therapeutic agent in veterinary settings (Hinchcliff & Muir, 1991).
  • Nanotechnology Applications :

    • The development of furosemide nanosuspensions aims to enhance its oral bioavailability, addressing issues related to its solubility and permeability. These advanced formulations have shown promising results in improving the drug's efficacy (Sahu & Das, 2014).
  • Neuromuscular Effects :

    • Research has explored the direct effects of furosemide on neuromuscular transmission, indicating its potential influence on muscle contraction and nerve responses. These findings could have implications in anesthesiology and neuromuscular diseases (Scappaticci et al., 1982).
  • Dissociation of Synchronization and Excitability in Epileptiform Activity :

    • Furosemide has been shown to block synchronized burst discharges in hippocampal slices, suggesting its role in modulating neuronal synchronization in epileptiform activity. This research highlights the potential for agents affecting extracellular volume to have antiepileptic properties (Hochman et al., 1995).
  • Hepatic Necrosis :

    • Research has identified that furosemide can be metabolized into a reactive compound causing hepatic necrosis in mice, suggesting caution in its use in certain conditions and the importance of understanding its metabolic pathways (Mitchell et al., 1974)

Safety And Hazards

Furosemide is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Therefore, careful medical supervision is required and dose and dosage interval must be adjusted to the individual patient’s needs . Furosemide exposure might be associated with increased risk for mortality, but not AKI, in critically ill children .

Future Directions

Furosemide is commonly prescribed in critically ill patients to increase the urine output and prevent fluid overload (FO) and acute kidney injury (AKI), but not supported by conclusive evidence . There remain conflicting findings on whether furosemide associates with AKI and adverse outcomes . Information on the impact of furosemide on adverse outcomes in a general population of pediatric intensive care unit (PICU) is limited .

properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFCTLCJUWOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41733-55-5 (mono-hydrochloride salt)
Record name Furosemide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6020648
Record name Furosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C
Record name SID47193739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone., Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons., Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Furosemide

Color/Form

Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder

CAS RN

54-31-9
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furosemide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name furosemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name furosemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furosemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUROSEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furosemide
Reactant of Route 2
Reactant of Route 2
Furosemide
Reactant of Route 3
Furosemide
Reactant of Route 4
Reactant of Route 4
Furosemide
Reactant of Route 5
Reactant of Route 5
Furosemide
Reactant of Route 6
Reactant of Route 6
Furosemide

Citations

For This Compound
258,000
Citations
KM Ho, BM Power - Anaesthesia, 2010 - Wiley Online Library
Furosemide, a potent loop diuretic, is frequently used in different stages of acute kidney injury, but its clinical roles remain uncertain. This review summarises the pharmacology of …
L Carone, SG Oxberry, R Twycross… - Journal of Pain and …, 2016 - Elsevier
Therapeutic Reviews aim to provide essential independent information for health professionals about drugs used in palliative and hospice care. Additional content is available on www.…
Number of citations: 35 www.sciencedirect.com
LL Ponto, RD Schoenwald - Clinical pharmacokinetics, 1990 - europepmc.org
Furosemide (frusemide) is a potent loop diuretic used in the … The exact mechanism of action is not fully understood, but furosemide … Furosemide is delivered to its site of action by active …
Number of citations: 238 europepmc.org
LZ Benet - Journal of pharmacokinetics and biopharmaceutics, 1979 - Springer
… seven different sections: furosemide pharmacokinetics in normal volunteers, furosemide pharmacokinetics in patients with decreased renal function, furosemide pharmacokinetics in …
Number of citations: 217 link.springer.com
TM Khan, R Patel, AH Siddiqui - 2018 - europepmc.org
… onset of action of furosemide is usually within the first hour of oral furosemide intake, and it … furosemide is 51% compared with the bioavailability of intravenously administered furosemide…
Number of citations: 22 europepmc.org
WB Stason, PJ Cannon, HO Heinemann, JH Laragh - Circulation, 1966 - Am Heart Assoc
… In many of its diuretic properties furosemide resembled thiazide … furosemide is qualitatively and quantitatively more similar to ethacrynic acid than to thiazide agents. Thus, furosemide, …
Number of citations: 167 www.ahajournals.org
M Hammarlund-Udenaes, LZ Benet - Journal of pharmacokinetics and …, 1989 - Springer
… The literature on furosemide pharmacokinetics and pharmacodynamics is … of furosemide to its glucuronide conjugate. Published studies examining the relationship between furosemide …
Number of citations: 129 link.springer.com
LL Boles Ponto, RD Schoenwald - Clinical Pharmacokinetics, 1990 - Springer
… is not fully understood, but furosemide is believed to act at the … Furosemide is delivered to its site of action by active … /saluresis and plasma furosemide concentrations, urinary excretion …
Number of citations: 70 link.springer.com
B Beermann, E Dalen, B Lindström, A Rosen - European journal of clinical …, 1975 - Springer
… as furosemide. A major part of the metabolite(s) was probably furosemide glucuronide. There … Such a technique could not be done in the present study as furosemide is fairly insoluble in …
Number of citations: 123 link.springer.com
M Inoue, K Okajima, K Itoh, Y Ando, N Watanabe… - Kidney international, 1987 - Elsevier
… of furosemide was significantly lower in NAR than in normal rats. Injected furosemide bound … that binding to albumin is essential for the delivery of furosemide to the kidney, the site for its …
Number of citations: 208 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.